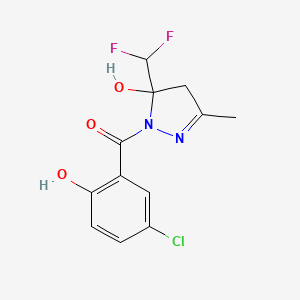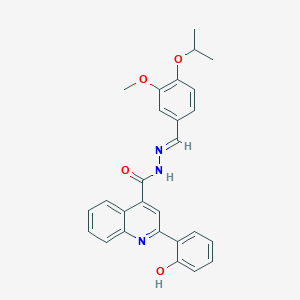![molecular formula C15H25ClN2O3 B6029481 1-[3-(2,6-Dimethoxyphenoxy)propyl]piperazine;hydrochloride](/img/structure/B6029481.png)
1-[3-(2,6-Dimethoxyphenoxy)propyl]piperazine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2,6-Dimethoxyphenoxy)propyl]piperazine;hydrochloride is a chemical compound featuring a piperazine ring linked to a propyl chain. This chain is further attached to a phenyl ring with two methoxy groups at the 2 and 6 positions. The hydrochloride salt form implies the protonation of one of the nitrogen atoms in the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2,6-Dimethoxyphenoxy)propyl]piperazine;hydrochloride typically involves the reaction of 2,6-dimethoxyphenol with 1-bromo-3-chloropropane to form 3-(2,6-dimethoxyphenoxy)propyl bromide. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity while minimizing waste. The process involves similar steps as the laboratory synthesis but on a larger scale, with optimized reaction conditions and purification techniques to ensure high efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2,6-Dimethoxyphenoxy)propyl]piperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler phenylpropylpiperazine derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
- Oxidation products include 2,6-dimethoxybenzoic acid.
- Reduction products include phenylpropylpiperazine derivatives.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
1-[3-(2,6-Dimethoxyphenoxy)propyl]piperazine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[3-(2,6-Dimethoxyphenoxy)propyl]piperazine;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity. The exact pathways involved depend on the specific receptors targeted and the context of its use.
Comparison with Similar Compounds
- 1-(2,3-Dichlorophenyl)piperazine;hydrochloride
- 1-(2,4-Dimethoxyphenyl)piperazine;hydrochloride
- 1-(3,4-Dimethoxyphenyl)piperazine;hydrochloride
Comparison: 1-[3-(2,6-Dimethoxyphenoxy)propyl]piperazine;hydrochloride is unique due to the presence of the 2,6-dimethoxyphenoxy group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
1-[3-(2,6-dimethoxyphenoxy)propyl]piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3.ClH/c1-18-13-5-3-6-14(19-2)15(13)20-12-4-9-17-10-7-16-8-11-17;/h3,5-6,16H,4,7-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDVKQFTPCLRQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCN2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5Z)-3-(4-fluorophenyl)-2-imino-5-[(4-methylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B6029407.png)
![ethyl 3-benzyl-1-[(benzylamino)carbonyl]-3-piperidinecarboxylate](/img/structure/B6029409.png)

![2-[4-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol](/img/structure/B6029422.png)
![4-[1-(1,3-Benzothiazol-2-ylsulfonyl)propan-2-yl]morpholine](/img/structure/B6029433.png)
![3-(4-fluorophenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6029439.png)
![Ethyl 4-({2-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate](/img/structure/B6029453.png)
![7-Phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6029455.png)
![[(3-Bromo-4-methoxyphenyl)methyl][(3,5-dimethoxyphenyl)methyl]amine](/img/structure/B6029463.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6029466.png)
![1-[4-(4-chlorophenyl)butanoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B6029469.png)
![dimethyl 2-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B6029472.png)
![N-[[1-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]piperidin-3-yl]methyl]acetamide](/img/structure/B6029486.png)

